molecular formula C17H22N2O2 B2511294 N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide CAS No. 955737-88-9

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide

Cat. No. B2511294
CAS RN: 955737-88-9
M. Wt: 286.375
InChI Key: SUYRTZMRFGSCCH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, which includes “N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide”, has been discussed in various scientific papers . These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The synthetic strategies for constructing the core scaffold have also been discussed .

Scientific Research Applications

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinolines (THIQs) are considered 'privileged scaffolds' in medicinal chemistry due to their presence in numerous bioactive molecules. Initially recognized for their neurotoxicity, certain THIQ derivatives have been identified as endogenous agents with potential to prevent Parkinsonism in mammals. These compounds have shown significant promise in drug discovery, particularly in the areas of cancer, malaria, and central nervous system (CNS) disorders. The approval of trabectedin, a THIQ derivative, for soft tissue sarcomas by the US FDA highlights the anticancer potential of this class (Singh & Shah, 2017).

Isoquinoline N-oxides and SAR Activities

Isoquinoline alkaloids and their N-oxides, isolated from various plants, have demonstrated a wide array of pharmacological activities. Over 200 biologically active compounds have been identified with antimicrobial, antibacterial, and antitumor activities. Structure-activity relationship (SAR) predictions indicate potential applications of these compounds in drug discovery, emphasizing their role as a source of leads for new therapeutic agents (Dembitsky, Gloriozova, & Poroikov, 2015).

Pharmacological Importance of Isoquinoline Derivatives

Isoquinoline derivatives have been studied for their diverse biological potentials, including antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial effects. This broad spectrum of activity illustrates the significant impact of isoquinoline derivatives in modern therapeutics, offering insights for the development of novel pharmacotherapeutic agents (Danao et al., 2021).

Mechanism of Action

properties

IUPAC Name

N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-11(2)17(21)19-8-7-12-5-6-15(9-14(12)10-19)18-16(20)13-3-4-13/h5-6,9,11,13H,3-4,7-8,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYRTZMRFGSCCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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